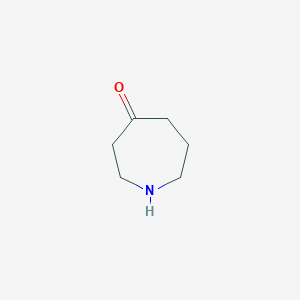

Azepan-4-one

Description

Properties

IUPAC Name |

azepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHPWGYTSXHHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363553 | |

| Record name | Azepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105416-56-6 | |

| Record name | Azepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepan-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Azepan-4-one hydrochloride, a key intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and comparative data.

Synthesis via Ring Expansion of 1-Methylpiperidine-4-ketone

A notable and efficient method for the synthesis of N-methylthis compound hydrochloride involves a ring expansion of the more readily available 1-methylpiperidine-4-ketone. This multi-step process is advantageous due to its relatively short route and mild reaction conditions.[1]

Experimental Protocol

Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

To a solution of 1-methylpiperidine-4-ketone, nitromethane is added under basic conditions, typically using potassium hydroxide in ethanol, to yield 1-methyl-4-(nitromethyl)piperidin-4-ol. The reaction mixture is stirred at room temperature for 48 hours. The resulting solid is filtered and washed to give the product.

Step 2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol

The nitro group of 1-methyl-4-(nitromethyl)piperidin-4-ol is reduced to a primary amine. This is commonly achieved through catalytic hydrogenation.

Step 3: Synthesis of N-methylhexahydroazepin-4-one hydrochloride

The final step involves the ring expansion of 4-(aminomethyl)-1-methylpiperidin-4-ol. 5g (34.67 mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50 ml of glacial acetic acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71 mmol) in 25 ml of water is added slowly while maintaining the temperature at 0°C. The reaction is stirred overnight. Following the reaction, 250 ml of dichloromethane (DCM) is added, and the pH is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and the aqueous layer is extracted twice with 50 ml of DCM. The combined organic layers are concentrated. The resulting oil is dissolved in 20 ml of isopropanol, and the pH is adjusted to <6 with 3 ml of a hydrogen chloride solution in isopropanol. The product crystallizes upon cooling and is dried under reduced pressure.[1]

Quantitative Data

| Step | Reactants | Product | Yield | Spectroscopic Data (¹H NMR) |

| 1. Nitromethane Addition | 1-methylpiperidine-4-ketone, Nitromethane, Potassium Hydroxide, Ethanol | 1-methyl-4-(nitromethyl)piperidin-4-ol | 80.4% | (d-DMSO, 400MHz): δ 5.01 (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H)[1] |

| 2. Nitro Group Reduction | 1-methyl-4-(nitromethyl)piperidin-4-ol | 4-(aminomethyl)-1-methylpiperidin-4-ol | - | - |

| 3. Ring Expansion and Hydrochloride Salt Formation | 4-(aminomethyl)-1-methylpiperidin-4-ol, Sodium Nitrite, Glacial Acetic Acid, HCl in Isopropanol | N-methylhexahydroazepin-4-one hydrochloride | 87.0% | (d-DMSO, 400MHz): δ 11[1] |

Synthesis from N-Methyl-2-pyrrolidone (NMP) via Dieckmann Condensation

A classical and widely cited method for the synthesis of N-methylthis compound hydrochloride commences with the ring-opening of N-methyl-2-pyrrolidone (NMP). This is followed by a series of reactions culminating in an intramolecular Dieckmann condensation to form the seven-membered ring. This method is suitable for large-scale production due to the low cost of the starting material.[2]

Experimental Protocol

Step 1: Synthesis of 4-methylaminobutyric acid hydrochloride

N-methyl-2-pyrrolidone is heated under reflux in the presence of hydrochloric acid for 3 to 8 hours.[2] In a specific example, 18g of NMP is refluxed with 37ml of concentrated hydrochloric acid for 5 hours. After cooling, the hydrochloric acid is removed under reduced pressure. The remaining solid is crystallized from cold acetone to yield 4-methylaminobutyric acid hydrochloride.[2]

Step 2: Synthesis of 4-methylaminobutyric acid methyl ester hydrochloride

The 4-methylaminobutyric acid hydrochloride is esterified by reacting it with methanol and thionyl chloride.[2]

Step 3: Synthesis of the Diester

The methyl ester from the previous step is reacted with methyl acrylate and triethylamine in methanol to form the corresponding diester.[2]

Step 4: Dieckmann Condensation

The diester undergoes an intramolecular cyclization reaction (Dieckmann condensation) using a strong base such as potassium tert-butoxide to yield N-methylhexahydroazepin-4-one.[2]

Step 5: Hydrochloride Salt Formation

The N-methylhexahydroazepin-4-one is treated with hydrochloric acid in isopropanol, and the pH is adjusted to 1.0-2.0 to induce crystallization of N-methylhexahydroazepin-4-one hydrochloride.[2]

Quantitative Data

| Step | Reactants | Product | Yield | Melting Point (°C) | Purity (GC) |

| 1. Ring Opening of NMP | N-methyl-2-pyrrolidone, Concentrated Hydrochloric Acid | 4-methylaminobutyric acid hydrochloride | 88.2% | - | - |

| 2. Esterification | 4-methylaminobutyric acid hydrochloride, Methanol, Thionyl Chloride | 4-methylaminobutyric acid methyl ester hydrochloride | - | - | - |

| 3. Diester Formation | 4-methylaminobutyric acid methyl ester hydrochloride, Methyl Acrylate, Triethylamine, Methanol | Diester intermediate | - | - | - |

| 4. Dieckmann Condensation | Diester intermediate, Potassium tert-butoxide | N-methylhexahydroazepin-4-one | - | - | - |

| 5. Hydrochloride Salt Formation | N-methylhexahydroazepin-4-one, Hydrochloric Acid in Isopropanol | N-methylhexahydroazepin-4-one hydrochloride | 95.64% | 165.8-166.4 | 99% |

Classical Synthesis via Dieckmann Condensation of a Preformed Diester

This approach is a variation of the NMP route where the key diester intermediate is synthesized from starting materials other than NMP, followed by the crucial Dieckmann condensation.

Experimental Protocol

The synthesis begins with a suitable precursor that can be converted to ethyl 4-(2-carbethoxyethyl-methylamino)butyrate. This diester is then subjected to intramolecular cyclization using a strong base like sodium ethoxide in an inert solvent. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, followed by the formation of the hydrochloride salt to yield this compound hydrochloride.

Signaling Pathways and Experimental Workflows

References

Azepan-4-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Chemical and Physical Properties

Azepan-4-one is a cyclic ketone and a secondary amine, making it a versatile building block in organic synthesis. The majority of readily available experimental data pertains to its hydrochloride salt, which is a more stable and commonly supplied form.

Identifiers and General Properties

A summary of the key identifiers for this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |

| Synonyms | Hexahydro-4H-azepin-4-one, 4-Azepanone, 4-Oxohomopiperidine | Perhydroazepin-4-one hydrochloride, Hexahydro-4H-azepin-4-one HCl |

| CAS Number | 105416-56-6[1] | 50492-22-3[2] |

| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO[2] |

| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol [2] |

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of this compound and its hydrochloride salt. It is important to note that some of the data for the free base are computational predictions and should be verified experimentally.

| Property | Value (this compound) | Value (this compound Hydrochloride) | Notes |

| Melting Point | Not available | 179 °C | Experimental value. |

| Boiling Point | 198.4 ± 23.0 °C at 760 mmHg | Not applicable | Predicted value. |

| Density | 1.0 ± 0.1 g/cm³ | Not available | Predicted value. |

| Flash Point | 91.7 ± 22.8 °C | >110 °C | Predicted value. |

| Solubility | Soluble in water and polar organic solvents. | Soluble in water. | Predicted based on structure. |

| pKa | Not available | Not available | |

| LogP | -0.35 | Not available | Predicted value. |

Synthesis and Purification

While a definitive, detailed experimental protocol for the synthesis of the parent this compound is not widely published, several strategies for the preparation of this compound derivatives are described in the literature. A plausible and commonly employed method is the reductive aminocyclization of a suitable dialdehyde precursor.

Plausible Synthesis Route: Reductive Aminocyclization

This method involves the ozonolysis of a protected cyclohexenone to a dialdehyde, followed by cyclization with an amine source and subsequent reduction.

Reaction Scheme:

General Experimental Protocol for Synthesis

The following is a generalized protocol based on similar syntheses of N-substituted hexahydro-4H-azepin-4-ones.

Materials:

-

2-Cyclohexen-1-one

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Methanol

-

Ozone source

-

Triethyl phosphite or other reducing agent

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetonitrile

-

Phosphate buffer

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Protection of the Ketone: 2-Cyclohexen-1-one is refluxed with ethylene glycol and a catalytic amount of p-TsOH in toluene with a Dean-Stark apparatus to form the corresponding ketal.

-

Ozonolysis: The protected cyclohexene is dissolved in methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed, and a reducing agent (e.g., triethyl phosphite) is added to work up the ozonide, yielding the dialdehyde.

-

Reductive Aminocyclization: The crude dialdehyde is dissolved in acetonitrile, and ammonium chloride and a phosphate buffer are added. Sodium cyanoborohydride is then added portion-wise. The reaction is stirred until completion, leading to the formation of the protected azepane ring.

-

Deprotection: The ketal protecting group is removed by treatment with aqueous hydrochloric acid to yield this compound hydrochloride. The free base can be obtained by neutralization.

Purification

Purification of this compound can be achieved through several methods, depending on the purity of the crude product and the nature of the impurities.

-

Distillation: For the free base, which is expected to be a liquid or low-melting solid, vacuum distillation can be an effective purification method.

-

Recrystallization: The hydrochloride salt is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (for the free base), would likely be effective.

Spectroscopic and Chromatographic Characterization

Characterization of the synthesized this compound is crucial to confirm its structure and purity. The following are the expected spectroscopic and chromatographic properties and general protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~3.0-3.5 ppm (m, 4H): Protons on the carbons alpha to the nitrogen (C2-H₂ and C7-H₂).

-

δ ~2.5-2.8 ppm (m, 4H): Protons on the carbons alpha to the carbonyl group (C3-H₂ and C5-H₂).

-

δ ~1.8-2.2 ppm (m, 1H): NH proton, which may be broad and its chemical shift can be concentration-dependent. This signal will exchange with D₂O.

-

δ ~1.5-1.9 ppm (m, 2H): Protons on the C6 carbon.

Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ ~208-212 ppm: Carbonyl carbon (C4).

-

δ ~45-50 ppm: Carbons alpha to the nitrogen (C2 and C7).

-

δ ~40-45 ppm: Carbons alpha to the carbonyl group (C3 and C5).

-

δ ~25-30 ppm: C6 carbon.

General NMR Experimental Protocol:

-

Prepare a solution of this compound (or its hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on expected values and coupling patterns.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (neat):

-

~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic CH₂ groups.

-

~1710 cm⁻¹ (strong): C=O stretching of the ketone.

-

~1400-1500 cm⁻¹: C-H bending vibrations.

-

~1100-1200 cm⁻¹: C-N stretching vibration.

General FT-IR Experimental Protocol (ATR):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the neat this compound sample onto the ATR crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 113.

-

Major Fragmentation Peaks: Fragmentation is likely to occur alpha to the carbonyl group and the nitrogen atom, leading to characteristic fragment ions.

General GC-MS Experimental Protocol:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Visualizations

Logical Relationship of this compound Properties

Figure 1: Interconnectivity of this compound Properties

General Experimental Workflow for Characterization

References

An In-depth Technical Guide to the Structure Elucidation of Azepan-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Azepan-4-one derivatives. This compound, a seven-membered heterocyclic ketone, serves as a crucial scaffold in medicinal chemistry due to its presence in various biologically active compounds. The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This document details the core analytical techniques employed for structure elucidation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. For each technique, experimental protocols, data interpretation, and representative data are presented.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Experimental Protocol: Mass Spectrometry

A typical protocol for the analysis of an this compound derivative using LC-MS is as follows:

-

Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent like methanol or acetonitrile. The solution should be filtered through a 0.22 µm syringe filter before injection.

-

Instrumentation: Utilize a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS). A Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer is recommended for high-resolution mass accuracy.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecule [M+H]+.

-

Mass Range: Acquire data over a mass-to-charge (m/z) range of 50-500.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID) to obtain structural information.

-

Data Presentation: Hypothetical MS/MS Fragmentation Data

The following table presents hypothetical quantitative data that could be obtained from a tandem MS analysis of a representative this compound derivative, N-benzyl-azepan-4-one.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Relative Abundance (%) |

| 204.1383 ([M+H]+) | 175.1226 | [M+H - CH2CH3]+ | 25 |

| 204.1383 ([M+H]+) | 146.0964 | [M+H - C4H8]+ | 40 |

| 204.1383 ([M+H]+) | 91.0542 | [C7H7]+ (tropylium ion) | 100 |

Visualization: Mass Spectrometry Workflow

Caption: Workflow for LC-MS based structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structure elucidation of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of an this compound derivative is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D NMR Acquisition:

-

¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire spectra with a spectral width of 200-240 ppm, using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).

-

Data Presentation: Hypothetical NMR Data

The following table presents hypothetical ¹H and ¹³C NMR data for the core this compound structure. Chemical shifts are highly dependent on substitution patterns.

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| C2 | 3.0 - 3.4 | 50 - 55 |

| C3 | 2.5 - 2.9 | 40 - 45 |

| C4 | - | 208 - 212 |

| C5 | 2.5 - 2.9 | 40 - 45 |

| C6 | 1.8 - 2.2 | 25 - 30 |

| C7 | 3.0 - 3.4 | 50 - 55 |

| NH | 1.5 - 3.0 (broad) | - |

Visualization: NMR Data Interpretation Logic

Caption: Logical flow of NMR data for structure elucidation.

X-ray Crystallography

X-ray crystallography provides unambiguous, three-dimensional structural information, including absolute configuration.[1] It is the gold standard for structure elucidation when suitable single crystals can be obtained.[1]

Experimental Protocol: X-ray Crystallography

The major steps involved in an X-ray crystallographic study are as follows:[1]

-

Crystallization: This is often the most challenging step.[1] Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are common techniques to grow single crystals of the this compound derivative.

-

Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

The structural model is refined against the experimental data to improve its accuracy.

-

Data Presentation: Crystallographic Data

The following table shows an example of crystallographic data that would be reported for an this compound derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| R-factor | 0.045 |

Visualization: X-ray Crystallography Workflow

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 3. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Azepan-4-one: A Technical Guide

Introduction

Azepan-4-one, a seven-membered heterocyclic ketone, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are presented to aid researchers in obtaining and interpreting this crucial analytical data.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.2 | Triplet | 2H | H-5 |

| ~ 2.8 - 3.0 | Triplet | 2H | H-3 |

| ~ 2.5 - 2.7 | Triplet | 2H | H-7 |

| ~ 1.8 - 2.0 | Multiplet | 2H | H-6 |

| ~ 1.6 - 1.8 | Singlet (broad) | 1H | N-H |

| ~ 1.5 - 1.7 | Multiplet | 2H | H-2 |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm. The solvent used can influence these values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 - 212 | C=O (C-4) |

| ~ 45 - 50 | C-5 |

| ~ 40 - 45 | C-3 |

| ~ 35 - 40 | C-7 |

| ~ 25 - 30 | C-6 |

| ~ 20 - 25 | C-2 |

Note: Proton-decoupled spectra are assumed. The carbonyl carbon signal is typically found significantly downfield.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 - 3400 | Medium, Broad | N-H Stretch |

| ~ 2850 - 3000 | Strong | C-H Stretch (Aliphatic) |

| ~ 1715 | Strong | C=O Stretch (Ketone)[2] |

| ~ 1450 - 1470 | Medium | C-H Bend (Scissoring) |

| ~ 1250 - 1350 | Medium - Strong | C-N Stretch |

Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[2] For cyclic ketones, ring strain can affect the exact wavenumber.[1][3]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment |

| 113 | [M]⁺ (Molecular Ion) |

| 85 | [M - CO]⁺ |

| 84 | [M - CH₂NH]⁺ |

| 56 | [M - CO - C₂H₅]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The molecular formula for this compound is C₆H₁₁NO, with a molecular weight of approximately 113.16 g/mol .[4][5] The fragmentation pattern is predicted based on typical cleavage for cyclic ketones and amines, such as alpha-cleavage.[1][6][7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[8]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and sharp signals.[8]

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. An adequate number of scans should be co-added to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid or liquid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.[9]

-

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan with a clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[9]

-

-

Data Acquisition:

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For techniques like Electrospray Ionization (ESI), the sample is introduced directly into the ion source.

-

-

Instrument Setup:

-

The mass spectrometer can be operated in various ionization modes, such as ESI or Electron Ionization (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific parent ion is selected and fragmented to produce a daughter ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragments observed can provide information about the different functional groups and their connectivity.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the analysis of this compound. The presented data and methodologies are essential for researchers in the fields of chemistry and drug development for the accurate identification and characterization of this important heterocyclic compound.

References

- 1. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. This compound | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fiveable.me [fiveable.me]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Rising Therapeutic Potential of Azepan-4-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a core structure of increasing importance in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it a valuable building block for developing novel therapeutic agents with diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of Azepan-4-one analogs, focusing on their anticancer, neuroprotective, and enzyme-inhibiting properties. It includes quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to support ongoing research and development efforts.

Anticancer Activity

Derivatives of the azepane core, particularly A-ring azepano-triterpenoids, have demonstrated significant cytotoxic potential against a range of human cancer cell lines. These compounds often induce apoptosis (programmed cell death) and cell cycle arrest, highlighting their promise as novel anticancer drug candidates.[3][4][5]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various this compound analogs has been evaluated against multiple cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and EC50 (half-maximal effective concentration) values, are summarized below.

| Compound Class | Analog/Compound | Cancer Cell Line | Activity (µM) | Metric | Reference |

| A-azepano-triterpenoid | Azepanoallobetulinic acid amide (11) | FaDu (Head and Neck) | 0.88 | EC50 | [3] |

| Azepanoallobetulinic acid amide (11) | A2780 (Ovarian) | 1.19 | EC50 | [3] | |

| Azepano-glycyrrhetol-diene (6) | A2780 (Ovarian) | 3.93 | EC50 | [3] | |

| Azepanoerythrodiol (3) | K-562 (Leukemia) | < 1.0 | GI50 | [6] | |

| Azepanoallobetulinic acid amide (11) | RPMI-8226 (Leukemia) | 0.20 | GI50 | [6] | |

| Azepano‐betulinic amides | Cyclohexyl-amide derivative | HCT-15 (Colon) | 0.57 - 14.30 | GI50 | [4] |

| A-azepano-28-amino-betulin | Various (NCI-60 panel) | 1.16 - 2.27 | GI50 | [4] | |

| Pyrrolo[1,2-a]azepine | Not specified | HepG2 (Liver) | Nanomolar range | IC50 | [5] |

| Not specified | MCF-7 (Breast) | Nanomolar range | IC50 | [5] | |

| 1,2,4-oxadiazole-5-one azepane | Not specified | MCF-7 (Breast) | 15.63 - 31.82 | IC50 | [5] |

Inhibition of Cathepsin K

Azepanone-based structures have been synthesized as potent and selective inhibitors of Cathepsin K, a cysteine protease predominantly involved in bone resorption by osteoclasts.[7] Inhibition of this enzyme is a key therapeutic strategy for treating osteoporosis.[8] Analogs have been developed with nanomolar and even picomolar potency.

Quantitative Cathepsin K Inhibition Data

The inhibitory activity of azepanone analogs against Cathepsin K is detailed below, including data on selectivity against other cathepsin enzymes.

| Compound ID / Description | Target Enzyme | Kᵢ / Kᵢ,app (nM) | Selectivity vs. Other Cathepsins | Reference |

| Azepanone Analog (20) | Human Cathepsin K | 0.16 | - | [7] |

| Azepanone Analog (24) | Human Cathepsin K | 0.0048 | - | [7] |

| Rat Cathepsin K | 4.8 | - | [7] | |

| 4S-7-cis-methylazepanone (10) | Human Cathepsin K | 0.041 | Cat L (0.068 nM), Cat V (0.053 nM), Cat S (1.6 nM), Cat B (15 nM) | [8][9] |

| Symmetrical Ketone (1) | Human Cathepsin K | 22 | Cat L (340 nM), Cat B (1300 nM), Cat S (890 nM) | [8] |

| Acylhydrazone (9) | Human Cathepsin K | 10 | Highly selective vs. Cat B, L, S | [10] |

| ONO-5334 | Human Cathepsin K | 0.1 | Cat S (0.83 nM), Cat L (17 nM), Cat B (32 nM) | [8] |

Activity on Monoamine Transporters

Certain chiral N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating various neuropsychiatric disorders.[1]

Quantitative Monoamine Transporter Inhibition Data

The inhibitory potency (IC50) of a lead N-benzylated bicyclic azepane analog against human monoamine transporters is summarized below.

| Compound ID | Target Transporter | IC50 (nM) | Reference Compound | Ref. IC50 (nM) | Reference |

| (R,R)-1a | NET | 6.5 | Atomoxetine | 4.5 | |

| DAT | 49 | Amoxapine | 35 | ||

| SERT | 110 | Venlafaxine | 43 | ||

| σ-1R | ~110 | - | - |

Antimicrobial Activity

While data specifically on this compound analogs is limited, related seven-membered heterocyclic structures containing the azepine ring have been evaluated for antimicrobial properties. These studies provide a basis for exploring the potential of the azepane core in developing new anti-infective agents.

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) values for several azepine derivatives against various bacterial and fungal strains are presented below. It is important to note that these compounds are structurally distinct from simple this compound analogs but share the seven-membered nitrogen ring.

| Compound Class | Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 5H-pyridobenzazepine | Derivative 8 | S. aureus | 39 | C. albicans | 156 | [9] |

| Derivative 8 | E. coli | 78 | A. brasiliensis | 1250 | [9] | |

| Derivative 12 | S. aureus | 39 | C. albicans | 156 | [9] | |

| Thiazole-based pyrimido[1][6]diazepine | Derivative 7a | - | - | C. neoformans | 7.8 - 31.2 | [5] |

| Derivative 7b | - | - | C. neoformans | 7.8 - 31.2 | [5] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

-

Anticancer Activity: Many cytotoxic agents function by modulating survival pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Inhibition of this pathway, for instance by blocking kinases like Akt or mTOR, can halt proliferation and induce apoptosis. Azepane analogs with anticancer effects may target components of this critical cascade.

-

Cathepsin K Inhibition: In bone tissue, osteoclast differentiation and activity are driven by the RANKL/RANK signaling pathway . The binding of RANKL to its receptor RANK on osteoclast precursors triggers a cascade that upregulates the transcription factor NFATc1. NFATc1, in turn, promotes the expression of Cathepsin K, which is then secreted to degrade the bone matrix. Azepanone inhibitors block the final enzymatic step in this process.

-

Monoamine Transporter Modulation: The function of the Dopamine Transporter (DAT) is to clear dopamine from the synapse. This process is crucial for terminating the neurotransmitter signal. DAT function is regulated by protein kinases and interactions with other proteins. Bicyclic azepane analogs act as inhibitors, blocking the reuptake of dopamine and other monoamines, thereby increasing their concentration in the synapse and enhancing neurotransmission.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Azepan-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a significant structural motif in the design and discovery of novel therapeutic agents. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling optimal interactions with biological targets. Within this class of compounds, the Azepan-4-one core, featuring a ketone at the 4-position, serves as a versatile synthetic intermediate and a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive review of the medicinal chemistry of this compound, detailing its synthesis, pharmacological applications, and the underlying mechanisms of action.

I. Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A notable and efficient method involves a gold-catalyzed two-step [5 + 2] annulation.[1] This approach has demonstrated high regioselectivity and good to excellent diastereoselectivity, making it a valuable tool for accessing diverse this compound derivatives.[1]

Experimental Protocol: Gold-Catalyzed Two-Step [5 + 2] Annulation for the Synthesis of Azepan-4-ones[1]

Step 1: Alkylation of Secondary Amines

-

To a solution of the secondary amine (1.0 equiv.) in acetonitrile (MeCN) is added potassium carbonate (K₂CO₃) as a base.

-

Pent-4-yn-1-yl tosylate (2.0 equiv.) is added, and the reaction mixture is refluxed for 12 hours.

-

Upon completion, the reaction is worked up to yield the N-alkynylated amine.

Step 2: One-Pot Oxidation and Gold-Catalyzed Cyclization

-

The N-alkynylated amine from Step 1 is dissolved in a suitable solvent.

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.0 equiv.) is added to oxidize the amine.

-

A gold catalyst, such as (2-biphenyl)Cy₂PAuNTf₂ (5 mol%), is then added at 0 °C to initiate the cyclization.

-

The reaction proceeds to form the corresponding this compound derivative.

This protocol has been successfully applied to a range of symmetric and non-symmetric secondary amines, demonstrating its versatility. The yields for this two-step process are generally good, as summarized in the table below.

Data Presentation: Yields of Two-Step this compound Synthesis

| Entry | Substrate (Secondary Amine) | Product | Yield (%) (1st Step) | Yield (%) (2nd Step) |

| 1 | Dibenzylamine | 99 | 87 | |

| 2 | Bis(4-methoxybenzyl)amine | 98 | 51 | |

| 3 | Pyrrolidine | 88 | 80 | |

| 4 | Azepane | 83 | 89 | |

| 5 | N-Methylbenzylamine | 78 | 69 | |

| 6 | N-Benzylaniline | 85 | 85 | |

| 7 | N-Butylaniline | 93 | 73 | |

| 8 | N-Methylcyclohexylamine | 91 | 71 | |

| 9 | Di-n-butylamine | 80 | 70 | |

| 10 | Diisobutylamine | 99 | 63 | |

| 11 | N-Benzyl-tert-butylamine | 90 | 93 | |

| 12 | 2-Methylpiperidine | 87 | 74 | |

| 13 | 4-Methylpiperidine | 84 | 76 |

Table adapted from reference[1]. Yields are for the isolated products of each step.

II. Pharmacological Applications and Biological Activity

This compound derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[2] These include applications as anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as modulators of G protein-coupled receptors (GPCRs) like cannabinoid and histamine H3 receptors.[2][3]

Cannabinoid Receptor Modulation

A notable example is the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent and selective agonists of the cannabinoid type 2 (CB2) receptor.[3] The CB2 receptor is a promising therapeutic target for inflammatory pain, as its activation is not associated with the psychoactive side effects mediated by the cannabinoid type 1 (CB1) receptor.[3]

Data Presentation: In Vitro Activity of this compound Derivatives at Cannabinoid Receptors

| Compound | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) | CB1 EC₅₀ (μM) | CB1/CB2 Selectivity Ratio |

| 25r | 21.0 | 87 | > 30 | > 1428 |

Table adapted from reference[3]. EC₅₀ is the half-maximal effective concentration. Eₘₐₓ is the maximum effect.

The high selectivity of compounds like 25r for the CB2 receptor over the CB1 receptor highlights the potential of the this compound scaffold in designing targeted therapies with improved safety profiles.[3]

Experimental Protocol: In Vitro CB2 Receptor Activation Assay

This protocol outlines a general procedure for assessing the agonist activity of this compound derivatives at the CB2 receptor using a cAMP accumulation assay.

Materials:

-

HEK293 cells stably expressing the human CB2 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Forskolin.

-

Test compounds (this compound derivatives).

-

cAMP detection kit (e.g., HTRF-based).

Procedure:

-

Cell Culture: Culture the HEK293-hCB2 cells under standard conditions.

-

Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay:

-

Remove the culture medium from the cells.

-

Add the test compounds to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Lyse the cells and follow the instructions of the cAMP detection kit to measure the levels of intracellular cAMP.

-

-

Data Analysis:

-

Plot the cAMP levels against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

III. Signaling Pathways and Mechanism of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of intracellular signaling pathways. For instance, the activation of the CB2 receptor, a Gi/o-coupled GPCR, by an this compound agonist would initiate a signaling cascade that ultimately leads to the observed therapeutic effects, such as the reduction of inflammation and pain.

Hypothetical Signaling Pathway for a CB2 Receptor Agonist

The following diagram illustrates the general signaling pathway initiated by the activation of the CB2 receptor by a hypothetical this compound agonist.

Caption: Hypothetical signaling pathway of an this compound CB2 receptor agonist.

IV. Future Perspectives

The this compound core continues to be a fertile ground for medicinal chemistry research. The development of novel synthetic methodologies will undoubtedly expand the accessible chemical space, allowing for the creation of more diverse and complex derivatives. Further exploration of the pharmacological properties of these compounds against a wider range of biological targets is warranted. In particular, the investigation of this compound derivatives for central nervous system disorders, leveraging their potential to cross the blood-brain barrier, represents a promising avenue for future drug discovery efforts. The elucidation of the precise mechanisms of action and the identification of the specific signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.

References

Azepan-4-one as a Scaffold in Drug Discovery: An In-depth Technical Guide

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for the design of novel therapeutic agents. Among its derivatives, Azepan-4-one serves as a versatile synthetic intermediate for generating a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the role of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and mechanisms of action across various therapeutic areas.

Introduction to the this compound Scaffold

The azepane motif is present in numerous natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological properties, including anticancer, antiviral, neuroprotective, and anti-inflammatory activities.[1] The conformational diversity of the substituted azepane ring is often a determining factor in its bioactivity, highlighting the importance of synthetic strategies that allow for precise control over stereochemistry and substituent placement.[2] this compound, with its ketone functionality, provides a convenient handle for further chemical modifications, enabling the exploration of extensive chemical space and the optimization of structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The construction of the azepane ring and its derivatives can be achieved through various synthetic strategies, including ring-closing reactions, ring-expansion reactions, and multi-step sequences.[3] A common and effective method for the synthesis of substituted azepanes is the Beckmann rearrangement of cyclohexanone oximes.[4]

General Experimental Protocol: Synthesis of a Fused Bicyclic Azepane

This protocol describes the synthesis of a cis-fused (5,7)-diamine azepane derivative, illustrating a typical multi-step synthetic sequence.[4]

-

Oxime Formation: A solution of the starting cyclohexanone derivative in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., sodium acetate) at reflux to afford the corresponding oxime.

-

Tosylation: The oxime is then reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) in a solvent like dichloromethane at 0 °C to room temperature to yield the oxime tosylate.

-

Beckmann Rearrangement: The oxime tosylate is subjected to Beckmann rearrangement conditions, often by heating in a suitable solvent (e.g., acetonitrile/water), to produce the corresponding lactam. Regioisomers may be formed and require separation by chromatography.

-

Reduction: The purified lactam is reduced to the corresponding azepane using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) at reflux.

-

Deprotection: Any protecting groups on the nitrogen or other functionalities are removed under appropriate conditions to yield the final diamine product.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific substrate.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant potential in a variety of therapeutic areas. The following sections highlight key findings and present quantitative data for representative compounds.

Anticancer Activity

Azepane-based compounds have shown promising activity against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrroloazepinone 9a | U-251 (Glioblastoma) | Data not specified | [5] |

| Pyrroloazepinone 9e | U-251 (Glioblastoma) | Data not specified | [5] |

| Pyrroloazepinone 9g | U-251 (Glioblastoma) | Data not specified | [5] |

| Tetrahydropyrrolo[3,2-c]azepin-4-one 9a-j | Various | Active | [5] |

Neuropharmacological Activity

The azepane scaffold has been successfully employed in the development of agents targeting the central nervous system, including inhibitors of monoamine transporters and ligands for sigma receptors, which are implicated in neuropsychiatric disorders.[6][]

Table 2: Neuropharmacological Activity of a Bicyclic Azepane Derivative

| Compound ID | Target | IC50 (nM) | Reference |

| (R,R)-1a | Norepinephrine Transporter (NET) | < 100 | [] |

| Dopamine Transporter (DAT) | < 100 | [] | |

| σ-1 Receptor | ≈ 110 | [] |

Cannabinoid Receptor Modulation

Derivatives of azepan-2-one have been identified as potent and selective agonists of the cannabinoid type 2 (CB2) receptor.[8][9] The CB2 receptor is a promising therapeutic target for the treatment of inflammatory pain, as its activation is not associated with the psychoactive side effects mediated by the CB1 receptor.[8]

Table 3: CB2 Receptor Agonist Activity of an Azepan-2-one Derivative

| Compound ID | Receptor | EC50 (nM) | Emax (%) | Selectivity (CB1/CB2) | Reference |

| 25r | CB2 | 21.0 | 87 | > 1428 | [8][9] |

| CB1 | > 30,000 | - | [8][9] |

Kinase Inhibition

The azepane scaffold has been utilized in the design of kinase inhibitors, which are a major class of anticancer drugs.[2] For example, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C.[2]

Key Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Many azepane derivatives exert their anticancer effects by inducing apoptosis and disrupting the cell cycle. This can occur through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Caption: Putative anticancer signaling pathways of this compound derivatives.

Cannabinoid Receptor Signaling

CB2 receptor agonists, including certain azepan-2-one derivatives, are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the stimulation of the mitogen-activated protein kinase (MAPK) pathway.

Caption: Signaling cascade of an Azepan-2-one CB2 receptor agonist.

Drug Discovery Workflow

The development of novel drugs based on the this compound scaffold typically follows a structured hit-to-lead optimization process.

Caption: Hit-to-lead workflow for this compound based drug discovery.

Conclusion

The this compound scaffold is a valuable building block in drug discovery, providing access to a rich chemical space of structurally diverse and biologically active compounds. Its utility has been demonstrated in the development of potent and selective agents for a range of therapeutic targets, including those involved in cancer, neurodegenerative diseases, and inflammatory conditions. The synthetic tractability of the this compound core allows for extensive structure-activity relationship studies and the optimization of pharmacokinetic and pharmacodynamic properties. Future research in this area is likely to uncover new therapeutic applications for this versatile scaffold, further solidifying its importance in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of Azepan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azepan-4-one, a seven-membered heterocyclic ketone, is a key structural motif in medicinal chemistry. Its flexible seven-membered ring can adopt multiple conformations, each presenting a different three-dimensional arrangement of pharmacophoric features. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is crucial for structure-based drug design and for predicting the molecule's interaction with biological targets. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the conformation of this compound.

Conformational Landscape of this compound

The azepane ring is conformationally complex, with several low-energy conformers possible. The introduction of a carbonyl group at the 4-position influences the relative stability of these conformations due to changes in ring geometry and dipole-dipole interactions. The primary conformers of this compound are variations of the chair, boat, and twist-boat forms.

Theoretical studies, typically employing Density Functional Theory (DFT), are essential for mapping the potential energy surface of this compound and identifying the stable conformers. The twist-chair conformation is often predicted to be the most stable for parent azepane rings. However, the planarizing effect of the sp²-hybridized carbonyl carbon in this compound can alter the energetic hierarchy.

A representative conformational search and energy calculation would likely identify several key low-energy conformers. Below is a summary of hypothetical quantitative data, which would be derived from such a computational study.

Data Presentation: Calculated Conformational Analysis of this compound

Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | C2-N1-C7-C6 Dihedral Angle (°) | C3-C4-C5-C6 Dihedral Angle (°) |

| Chair (C) | 0.2 | -75.8 | 50.1 |

| Twist-Chair (TC) | 0.0 | 85.2 | -45.3 |

| Boat (B) | 2.5 | 0.0 | 0.0 |

| Twist-Boat (TB) | 1.8 | 40.5 | -35.2 |

Note: The data presented in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary depending on the level of theory and basis set used.

Table 2: Calculated Energy Barriers for Conformational Interconversion

| Interconversion Pathway | Energy Barrier (kcal/mol) |

| Twist-Chair ⇌ Chair | 1.5 |

| Chair ⇌ Twist-Boat | 4.8 |

| Twist-Boat ⇌ Boat | 0.5 |

Note: This data is illustrative and represents plausible energy barriers for the interconversion between different conformers of this compound.

Experimental and Computational Protocols

The conformational analysis of this compound relies on a synergistic approach combining computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Protocol: Density Functional Theory (DFT) Calculations

A typical computational workflow for the conformational analysis of this compound involves the following steps:

-

Initial Conformer Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a wide range of possible starting geometries.

-

Geometry Optimization: The geometries of the identified conformers are then optimized using DFT. A common and reliable method is the B3LYP functional with a 6-31G* or larger basis set (e.g., 6-311++G(d,p)) to accurately predict geometries and relative energies.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Transition State Search: To determine the energy barriers between conformers, transition state searches are conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition states are confirmed by the presence of a single imaginary frequency corresponding to the interconversion coordinate.

-

Solvent Effects: To model a more realistic environment, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or d₆-DMSO) at a concentration of approximately 5-10 mg/mL.

-

¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired at room temperature to confirm the chemical structure.

-

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to assign all proton and carbon signals unambiguously.

-

NOESY/ROESY for Spatial Proximities: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify through-space correlations between protons. The intensities of these cross-peaks provide information about inter-proton distances, which are characteristic of specific conformations.

-

Variable Temperature (VT) NMR: To study the dynamics of conformational interconversion, a series of ¹H NMR spectra are recorded at different temperatures, typically ranging from room temperature down to the freezing point of the solvent. Changes in the line shape of the NMR signals, such as broadening and coalescence, can be analyzed to determine the rate constants for interconversion and subsequently the activation energy barriers.

-

Coupling Constant Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from high-resolution ¹H NMR spectra, it is possible to deduce information about the preferred conformation of the azepane ring.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows in the conformational analysis of this compound.

Conformational Interconversion Pathway

Caption: Conformational interconversion pathway of this compound.

Computational Workflow for Conformational Analysis

Caption: DFT-based workflow for this compound conformational analysis.

Integrated Experimental and Theoretical Approach

Caption: Integrated workflow for conformational analysis.

Solubility Profile of Azepan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of Azepan-4-one in a range of common laboratory solvents. Due to a lack of specific experimental data in published literature, this document leverages an analysis of this compound's chemical structure and solubility data from structurally analogous compounds, namely cyclohexanone and ε-caprolactam, to forecast its solubility profile. Furthermore, this guide outlines a detailed, standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for solubility analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection for reactions, purifications, and formulations involving this compound.

Introduction to this compound and Predicted Solubility

This compound, a seven-membered heterocyclic compound, incorporates both a ketone and a secondary amine functional group within its cyclic structure. The presence of these polar moieties, capable of acting as hydrogen bond donors (N-H) and acceptors (C=O and N-H), is expected to significantly influence its solubility characteristics. The principle of "like dissolves like" suggests that the polarity imparted by these functional groups will render this compound more soluble in polar solvents.[1][2] Conversely, the non-polar hydrocarbon backbone will contribute to its solubility in less polar organic solvents.

To construct a predictive solubility profile, this guide draws parallels with two structurally related compounds:

-

Cyclohexanone: A six-membered cyclic ketone that is slightly soluble in water and miscible with most common organic solvents.[3][4][5]

-

ε-Caprolactam: A seven-membered cyclic amide that demonstrates solubility in water and a range of organic solvents, including chlorinated solvents and petroleum distillates.[6][7]

By examining the interplay of the functional groups and the overall molecular structure, a reasoned estimation of this compound's solubility can be established to guide experimental work.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in various solvents. These predictions are derived from its chemical structure and comparative analysis with cyclohexanone and ε-caprolactam.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The ketone and secondary amine groups can form hydrogen bonds with water, suggesting good solubility.[1][8] The presence of the amine likely increases its aqueous solubility compared to cyclohexanone. |

| Methanol | Freely Soluble | This compound is expected to be highly soluble due to strong hydrogen bonding and dipole-dipole interactions with methanol. | |

| Ethanol | Freely Soluble | Similar to methanol, ethanol is a polar protic solvent in which this compound should readily dissolve. | |

| Polar Aprotic | Acetone | Soluble | The polarity of the ketone group in this compound aligns with the polarity of acetone, suggesting good solubility. |

| Acetonitrile | Soluble | The dipole moment of acetonitrile should facilitate the dissolution of the polar this compound molecule. | |

| Dimethylformamide (DMF) | Freely Soluble | ε-Caprolactam is freely soluble in DMF, and given the structural similarities, this compound is also expected to be highly soluble.[6] | |

| Tetrahydrofuran (THF) | Soluble | THF is a common polar aprotic solvent in which many organic compounds with polar functional groups are soluble. | |

| Non-Polar | Hexane | Sparingly Soluble | The non-polar hydrocarbon backbone may allow for limited solubility, but the polar functional groups will restrict miscibility. |

| Toluene | Soluble | The aromatic nature of toluene can induce dipole interactions with the polar groups of this compound, likely leading to greater solubility than in hexane. | |

| Dichloromethane | Soluble | As a chlorinated solvent, it is expected to be a good solvent for this compound, similar to the solubility of ε-caprolactam in such solvents.[6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. This protocol is based on the widely used static equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound).

-

Once the solvent is fully evaporated, weigh the flask containing the dried solute.

-

The mass of the dissolved this compound can be calculated by the difference in mass.

-

Solubility can then be expressed in terms of g/100g of solvent or mol/L.

-

-

Instrumental Analysis (Alternative to Gravimetric):

-

Dilute the filtered supernatant with a known volume of a suitable solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, UV-Vis).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation: All quantitative solubility data should be recorded in a structured table, including the solvent, temperature, and measured solubility with appropriate units (e.g., g/100 mL, mol/L, mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ketones, Amines and Amides - Organic Chemistry [organicchemistrystructures.weebly.com]

- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 4. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]

- 5. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]

- 6. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

Methodological & Application

Application Notes and Protocols for Azepan-4-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Azepan-4-one as a versatile synthetic intermediate in the development of pharmaceutically relevant molecules. The following sections detail its application in the synthesis of Rho-kinase (ROCK) inhibitors and the G protein-biased µ-opioid receptor agonist, Oliceridine. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to facilitate research and development efforts.

Introduction

This compound, a seven-membered heterocyclic ketone, is a valuable building block in medicinal chemistry. Its cyclic structure and the presence of a reactive ketone functionality and a secondary amine make it an ideal scaffold for the synthesis of a diverse range of complex molecules. The azepane core is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs. This document focuses on two key applications of this compound: the synthesis of potent Rho-kinase (ROCK) inhibitors for the potential treatment of cardiovascular and neurological disorders, and the synthesis of Oliceridine (TRV-130), a novel analgesic with an improved side-effect profile compared to traditional opioids.

Application 1: Synthesis of Rho-Kinase (ROCK) Inhibitors

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.[1][2] Azepane derivatives have been successfully incorporated into the design of potent and selective ROCK inhibitors.

General Synthetic Approach

A common strategy for synthesizing azepane-based ROCK inhibitors involves the functionalization of the this compound core, often through reductive amination, to introduce a side chain that can interact with the ATP-binding pocket of the kinase. The azepane nitrogen can be further modified to append moieties that enhance potency and selectivity.

Experimental Protocol: Synthesis of a Representative Azepane-Based ROCK Inhibitor Intermediate

This protocol outlines the synthesis of an N-Boc protected 4-aminoazepane derivative, a key intermediate for further elaboration into a ROCK inhibitor.

Step 1: N-Boc Protection of this compound

-

Reaction: this compound is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to protect the secondary amine.

-

Reagents and Conditions:

-

This compound hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-